
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C23H27FN4O3 and its molecular weight is 426.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Mechanisms and Binge Eating
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is part of a broader class of compounds studied for their role in modulating orexin receptors (OX1R and OX2R), which are implicated in compulsive behaviors like binge eating. For example, compounds like SB-649868, which have similar chemical structures, selectively reduced binge eating for highly palatable food in rats, indicating a significant role of OX1R mechanisms in compulsive eating behaviors (Piccoli et al., 2012).
5-HT1A Receptor Agonists and Antidepressant Potential
Compounds structurally related to this compound have been explored as selective, potent, and orally active agonists at 5-HT1A receptors. These compounds exhibit 5-HT1A agonist activity and potential antidepressant effects, as evidenced in rat models, suggesting their significance in psychiatric therapy (Vacher et al., 1999).
Calcium-Channel-Blocking and Antihypertensive Activity
Research has also delved into the calcium-channel-blocking activity and antihypertensive potential of related compounds. For instance, certain 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, with fluoro substituents similar to this compound, have shown significant antihypertensive effects in models like spontaneously hypertensive rats (Shanklin et al., 1991).
Antimycobacterial Activity
The structural framework of this compound shares similarities with compounds evaluated for antimycobacterial activity. Such compounds have shown efficacy against Mycobacterium tuberculosis, indicating potential in tuberculosis treatment (Kumar et al., 2008).
In Vivo and In Vitro Studies of Receptor Agonists
Compounds with a chemical structure related to this compound have been investigated for their activity at various receptors in both in vivo and in vitro settings. These studies contribute to understanding the pharmacokinetic profiles and receptor-specific actions of such compounds, paving the way for potential therapeutic applications (Westaway et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that it might have a similar target to other fentanyl analogs, which primarily interact with the μ-opioid receptor .
Mode of Action
Based on its structural similarity to other fentanyl analogs, it can be hypothesized that it binds to the μ-opioid receptor, leading to a series of downstream effects .
Biochemical Pathways
The metabolism of new fentanyl analogs, such as this compound, can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its structural similarity to other fentanyl analogs, it can be hypothesized that it has similar pharmacokinetic properties .
Result of Action
It is suggested that it might have similar effects to other fentanyl analogs, which are known to produce potent analgesic effects .
Action Environment
It can be hypothesized that factors such as ph, temperature, and the presence of other substances could potentially influence its action .
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-16(18-5-3-2-4-6-18)26-22(30)21(29)25-15-17-11-13-28(14-12-17)23(31)27-20-9-7-19(24)8-10-20/h2-10,16-17H,11-15H2,1H3,(H,25,29)(H,26,30)(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAOZIUHSKXMBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
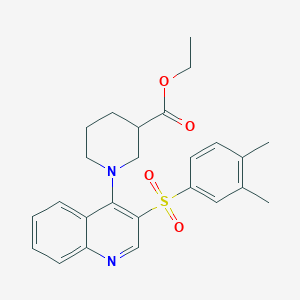

![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)
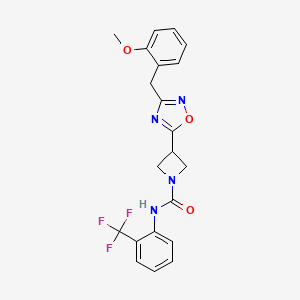
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)
![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)
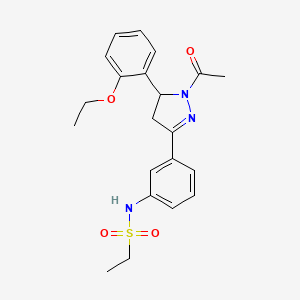
![1-methanesulfonyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2359449.png)
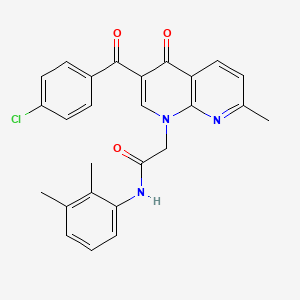
![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)
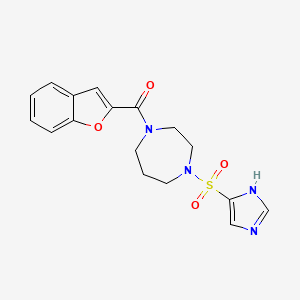
![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)
![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)
